Superior A2A Binding Affinity Compared to ZM241385, Istradefylline, and SCH58261
TC-G 1004 exhibits a 3.2-fold higher binding affinity for the human A2A receptor than ZM241385 (Ki 0.44 nM vs. 1.4 nM) and 5-fold higher affinity than Istradefylline (Ki 0.44 nM vs. 2.2 nM), as determined by radioligand displacement assays [1]. Against SCH58261, which lacks a reported human A2A Ki in the same assay format, TC-G 1004 demonstrates an approximately 4.5- to 5.2-fold improvement based on the rat and bovine A2A Ki values (2.3 nM and 2.0 nM) . This enhanced potency translates to a lower concentration requirement for equivalent target engagement in vitro.
| Evidence Dimension | Binding affinity (Ki) at human adenosine A2A receptor |
|---|---|
| Target Compound Data | Ki = 0.44 nM (hA2A) |
| Comparator Or Baseline | ZM241385: Ki = 1.4 nM (hA2A); Istradefylline: Ki = 2.2 nM (hA2A); SCH58261: Ki = 2.3 nM (rat A2a), 2.0 nM (bovine A2a) |
| Quantified Difference | TC-G 1004 has 3.2-fold higher affinity than ZM241385 and 5-fold higher than Istradefylline; approximately 4.5-5.2-fold higher than SCH58261 (based on rat/bovine Ki). |
| Conditions | Radioligand binding displacement assays using [3H]ZM241385, [3H]SCH58261, or similar, in HEK293 cells expressing human A2A receptors or native tissues. |
Why This Matters
Higher affinity enables lower compound usage, potentially reducing off-target effects and reagent costs in screening campaigns.
- [1] Zhang X, Tellew JE, Luo Z, et al. Lead optimization of 4-acetylamino-2-(3,5-dimethylpyrazol-1-yl)-6-pyridylpyrimidines as A2A adenosine receptor antagonists for the treatment of Parkinson's disease. J Med Chem. 2008;51(22):7099-7110. doi:10.1021/jm800851u View Source
